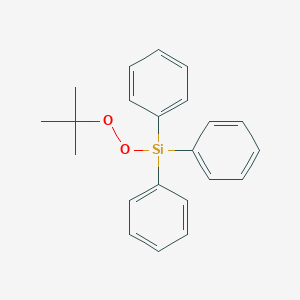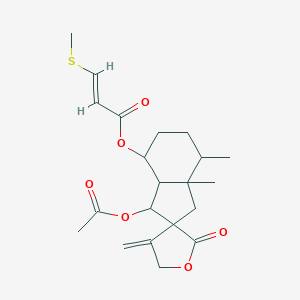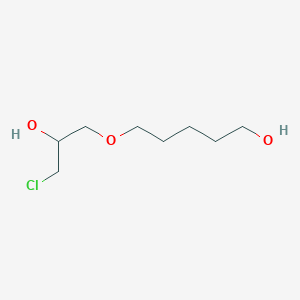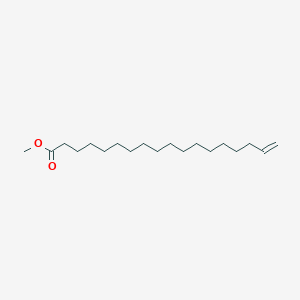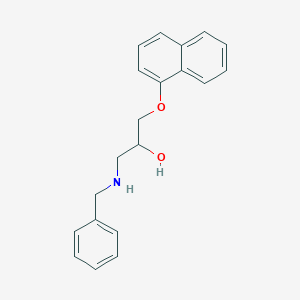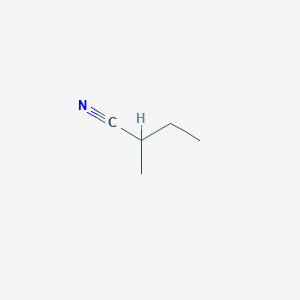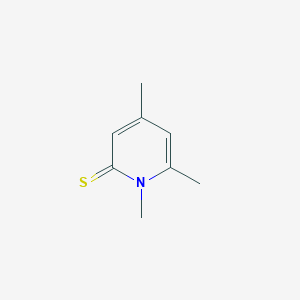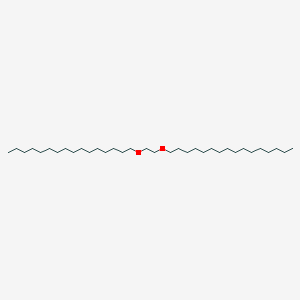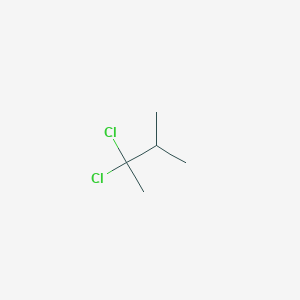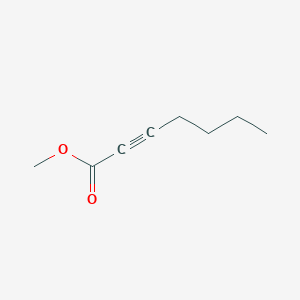
Veralkamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veralkamine is a natural product that has been isolated from the marine sponge Verongula rigida. It has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. The compound has attracted considerable attention from the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of Veralkamine is not fully understood. However, it is believed to work through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Veralkamine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化学的および生理学的効果
Veralkamine has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Veralkamine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. Furthermore, Veralkamine has been found to induce apoptosis in cancer cells by activating caspase enzymes.
実験室実験の利点と制限
One of the advantages of Veralkamine is its potential therapeutic applications. The compound has been found to exhibit various biological activities and has the potential to be developed into a drug. However, the low yield of the compound from natural sources and the complexity of its synthesis are limitations that need to be overcome. Furthermore, the mechanism of action of Veralkamine is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the study of Veralkamine. Further research is needed to understand the mechanism of action of the compound. This will enable the development of more effective drugs based on Veralkamine. Furthermore, research is needed to optimize the synthesis of the compound and increase its yield. The potential applications of Veralkamine in the treatment of various diseases need to be explored further. Finally, the safety and toxicity of the compound need to be evaluated to ensure its suitability for use as a drug.
Conclusion:
Veralkamine is a natural product that has attracted considerable attention from the scientific community due to its potential therapeutic applications. The compound has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. Veralkamine has been extensively studied, and its mechanism of action is believed to work through the inhibition of various enzymes and signaling pathways. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
合成法
Veralkamine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and semi-synthesis. The most commonly used method is the extraction of the compound from the marine sponge Verongula rigida. However, the yield of the compound is low, and the process is time-consuming. Chemical synthesis and semi-synthesis are alternative methods that have been developed to overcome these limitations.
科学的研究の応用
Veralkamine has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, Veralkamine has antifungal properties and has been found to inhibit the growth of various fungi.
特性
CAS番号 |
17155-31-6 |
|---|---|
製品名 |
Veralkamine |
分子式 |
C27H43NO2 |
分子量 |
413.6 g/mol |
IUPAC名 |
(3S,8R,9S,10R,14S,16S,17S)-10,17-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H43NO2/c1-16-5-10-24(28-15-16)17(2)27(4)23-9-8-22-20(21(23)14-25(27)30)7-6-18-13-19(29)11-12-26(18,22)3/h6,9,16-17,19-22,24-25,28-30H,5,7-8,10-15H2,1-4H3/t16-,17+,19-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
InChIキー |
DMLNDBOUFBIGIL-YEJULBKSSA-N |
異性体SMILES |
C[C@H]1CC[C@H](NC1)[C@@H](C)[C@@]2([C@H](C[C@@H]3C2=CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)O)C |
SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
正規SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



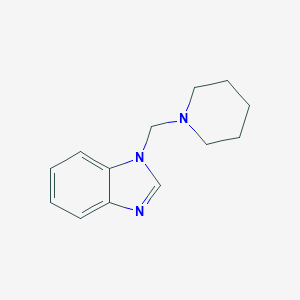
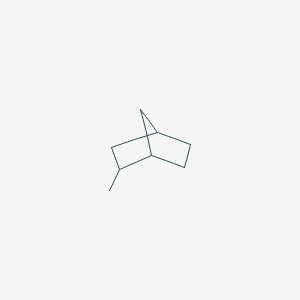
![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
